Comparative Pharmacokinetics: Superior Oral Bioavailability vs. Benorilate in a Preclinical Model
In a direct comparative study in rats, Parcetasal (MR-897) exhibited significantly higher bioavailability than its closest structural analog, the open-chain ester benorilate. This demonstrates that the cyclic nature of the prodrug favorably impacts systemic exposure to its active metabolites [1].
| Evidence Dimension | Oral Bioavailability of Active Metabolites |
|---|---|
| Target Compound Data | Higher |
| Comparator Or Baseline | Benorilate (Baseline value not explicitly quantified in abstract; described as lower) |
| Quantified Difference | Higher bioavailability (Exact fold-change not specified in the abstract, but described as superior) |
| Conditions | Comparative pharmacokinetic investigation in rats following oral administration |
Why This Matters
For researchers, this evidence confirms that Parcetasal (MR-897) provides a more efficient systemic delivery of its active components than benorilate, allowing for potentially lower dosing requirements in preclinical efficacy studies.
- [1] Marzo, A., Quadro, G., Treffner, E., Ripamonti, M., Meroni, G., & Lucarelli, C. (1990). High-pressure liquid chromatographic evaluation of cyclic paracetamol-acetylsalicylate and its active metabolites with results of a comparative pharmacokinetic investigation in the rat. Arzneimittelforschung, 40(7), 813-817. View Source
